Trimethobenzamide is a novel antiemetic which prevents nausea and vomiting in humans. Its actions are unclear but most likely involves the chemoreceptor trigger zone (CTZ). In dogs pretreated with trimethobenzamide HCl, the emetic response to apomorphine is inhibited, while little or no protection is afforded against emesis induced by intragastric copper sulfate.
Trimethobenzamide is an Antiemetic. The physiologic effect of trimethobenzamide is by means of Emesis Suppression.
Trimethobenzamide is an orally available, antiemetic agent used in the therapy of nausea and vomiting associated with medications and gastrointestinal, viral and other illnesses. Trimethobenzamide has not been linked convincingly to elevations in serum enzymes during therapy and despite widescale use for almost 50 years, it has rarely been linked to instances of clinically apparent liver injury with jaundice.
See also: Trimethobenzamide Hydrochloride (has salt form).
Trimethobenzamide
CAS No.: 138-56-7
VCID: VC21339513
Molecular Formula: C21H28N2O5
Molecular Weight: 388.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Trimethobenzamide, marketed under brand names such as Tigan and Tebamide, is a potent antiemetic medication used primarily to prevent nausea and vomiting. It is available in various formulations, including oral capsules and injectable solutions, although rectal suppositories were discontinued due to unproven efficacy . Clinical UsesTrimethobenzamide is used to treat postoperative nausea and vomiting, as well as nausea associated with gastroenteritis . It has been compared to other antiemetics like prochlorperazine in clinical trials to evaluate its efficacy . Formulations and AdministrationTrimethobenzamide is available in several formulations:
Dosage Information
Side Effects and Adverse ReactionsCommon side effects include drowsiness, dizziness, headache, muscle cramps, and blurred vision. More serious adverse effects can include skin rash, tremors, parkinsonism, and jaundice . Given its potential to cause extrapyramidal symptoms, caution is advised in patients with a history of neurological disorders. Research FindingsTrimethobenzamide has been studied in various clinical contexts, including a controlled double-blind study comparing its efficacy with prochlorperazine and placebo for intramuscular administration . Additionally, it has been evaluated in managing nausea and vomiting during treatment with other medications . Comparative Efficacy |
||||||
---|---|---|---|---|---|---|---|
CAS No. | 138-56-7 | ||||||
Product Name | Trimethobenzamide | ||||||
Molecular Formula | C21H28N2O5 | ||||||
Molecular Weight | 388.5 g/mol | ||||||
IUPAC Name | N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide | ||||||
Standard InChI | InChI=1S/C21H28N2O5/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24) | ||||||
Standard InChIKey | FEZBIKUBAYAZIU-UHFFFAOYSA-N | ||||||
SMILES | CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | ||||||
Canonical SMILES | CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | ||||||
Melting Point | 188.7 °C | ||||||
Physical Description | Solid | ||||||
Purity | > 95% | ||||||
Quantity | Milligrams-Grams | ||||||
Related CAS | 554-92-7 (mono-hydrochloride) | ||||||
Solubility | WHITE CRYSTALLINE POWDER; SLIGHT PHENOLIC ODOR; SOL IN WARM ALC; INSOL IN ETHER & BENZENE /HYDROCHLORIDE/ PKA: 8.27; FREELY SOL IN ETHANOL & CHLOROFORM; INSOL IN PETROLEUM ETHER /HYDROCHLORIDE/ 3.98e-02 g/L |
||||||
Synonyms | 4-(2-dimethylaminoethoxy)-n-(3,4,5-trimethoxybenzoyl)benzylamine; Benzamide, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxy-; N-(4-[2-(Dimethylamino)ethoxy]benzyl)-3,4,5-trimethoxybenzamide; N-[(2-dimethylaminoethoxy)benzyl]-3,4,5-trimethoxyb | ||||||
Reference | Hurley JD, Eshelman FN: Trimethobenzamide HCl in the treatment of nausea and vomiting associated with antineoplastic chemotherapy. J Clin Pharmacol. 1980 May-Jun;20(5-6 Pt 1):352-6. [PMID:7400373] Dundee JW, Halliday F, Nicholl RM, Moore J: Studies of drugs given before anaesthesia. X. Two non-phenothiazine anti-emetics--cyclizine and trimethobenzamide. Br J Anaesth. 1966 Jan;38(1):50-7. [PMID:5908416] FDA Approved Drug Products: TIGAN (trimethobenzamide hydrochloride) capsules FDA Approved Drug Products: TIGAN (trimethobenzamide hydrochloride) injection |
||||||
PubChem Compound | 5577 | ||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume